molecular formula C18H27N3O3 B6439815 tert-butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate CAS No. 2548980-98-7

tert-butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate

カタログ番号: B6439815
CAS番号: 2548980-98-7
分子量: 333.4 g/mol
InChIキー: WYPDSDAIVDFKHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine core functionalized with a tert-butyl carbamate group and a cyclopenta[c]pyridazin-3-yloxymethyl substituent. The tert-butyl carbamate group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during synthesis .

特性

IUPAC Name

tert-butyl 4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-18(2,3)24-17(22)21-9-7-13(8-10-21)12-23-16-11-14-5-4-6-15(14)19-20-16/h11,13H,4-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPDSDAIVDFKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NN=C3CCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

科学的研究の応用

Tert-butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate:

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure may be useful in studying biological systems and interactions.

  • Medicine: : It could be explored for its therapeutic potential in drug development.

  • Industry: : It may find use in the development of new materials or chemical processes.

作用機序

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a medicinal context, it might interact with specific molecular targets or pathways in the body, leading to therapeutic effects. Understanding the precise mechanism would require detailed biochemical and pharmacological studies.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize the properties and synthesis of this compound, a comparison with analogous nitrogen-containing bicyclic derivatives is essential. Below is a detailed analysis of key structural and functional analogs:

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (Compound 3b)
  • Structure : Features a piperidine ring with a tert-butyl carbamate group and a linear 4-methylpentyl chain at the 4-position.
  • Synthesis : Prepared via a one-step reaction of 4-(4-methylpentyl)piperidine with di-tert-butyl carbonate in dioxane/water, yielding an 86% isolated product after purification .
  • Analytical Data :
    • 1H NMR : δ 3.78–3.65 (m, 2H, piperidine), 1.44 (s, 9H, tert-butyl), 1.38–1.15 (m, alkyl chain protons).
    • 13C NMR : δ 155.2 (C=O), 79.3 (tert-butyl), 52.1 (piperidine carbons).
    • HRMS : [M+H]+ calculated 298.2384, observed 298.2382 .

Key Differences :

  • The absence of a bicyclic pyridazine system in Compound 3b results in lower structural rigidity compared to the target compound.
(3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
  • Structure : A fused imidazo-pyrrolo-pyrazine system attached to a piperidine core, with a tosyl protective group and tert-butyl carbamate.
  • Synthesis : Multi-step process involving Lawesson’s reagent-mediated cyclization and subsequent deprotection, achieving 79% purity .
  • Analytical Data: LC/MS: Retention time 2.62 min, [M+H]+ = 510.

Key Differences :

  • The tosyl group in the intermediate introduces sulfonic acid functionality, which is absent in the target compound.

Comparative Data Table

Property Target Compound Compound 3b Imidazo-Pyrrolo-Pyrazine Derivative
Core Structure Cyclopenta[c]pyridazine Linear alkyl chain Imidazo-pyrrolo-pyrazine
Synthetic Yield Not reported 86% 79%
Polarity Moderate (pyridazine ring) High (alkyl chain) High (aromatic system)
Protective Groups tert-Butyl carbamate tert-Butyl carbamate Tosyl and tert-butyl carbamate
Mass Spectrometry (M+H)+ Not available 298.2382 510

Research Implications

  • Target Compound : The cyclopenta[c]pyridazine moiety may enhance binding to biological targets (e.g., kinases) due to its planar structure and hydrogen-bonding capacity.
  • Compound 3b : Its lipophilic nature suggests utility in blood-brain barrier penetration studies.
  • Imidazo-Pyrrolo-Pyrazine Derivative : The fused aromatic system could be leveraged in anticancer drug design.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。